REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[C:8]1([CH3:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:11]1[CH:12]=[CH:13][C:8]([CH3:14])=[CH:9][CH:10]=1)=[O:6]
|
Name
|
|
Quantity
|
165.5 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
ice water
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
Stir for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add, by slow addition
|
Type
|
ADDITION
|
Details
|
pour
|
Type
|
STIRRING
|
Details
|
Stir for 30 hours
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
decant the toluene
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous phase with toluene (700 mL)
|
Type
|
WASH
|
Details
|
Combine the organic layers and wash three times with water (1L, 1L, 500 mL)
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 292.3 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |